molecular formula C8H6F3NO5S B3041013 4-Nitro-3-methylphenyl triflate CAS No. 256936-08-0

4-Nitro-3-methylphenyl triflate

Cat. No.: B3041013
CAS No.: 256936-08-0
M. Wt: 285.2 g/mol
InChI Key: YGSJYBHOBLWPML-UHFFFAOYSA-N
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Description

4-Nitro-3-methylphenyl triflate is an organic compound that belongs to the class of triflates. Triflates are known for their excellent leaving group properties in organic synthesis. The compound has the molecular formula C8H6F3NO5S and is often used in various chemical reactions due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro-3-methylphenyl triflate can be synthesized through the triflation of 4-nitro-3-methylphenol. The reaction typically involves the use of trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflic anhydride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the required reaction conditions and improving the overall yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-3-methylphenyl triflate undergoes various types of reactions, including:

    Nucleophilic Substitution: Due to its excellent leaving group properties, it readily participates in nucleophilic substitution reactions.

    Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts are often used in these reactions, with bases such as potassium carbonate or cesium carbonate.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted phenyl derivatives.

    Cross-Coupling Reactions: The major products are biaryl compounds or other coupled products depending on the reactants used.

Scientific Research Applications

4-Nitro-3-methylphenyl triflate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-nitro-3-methylphenyl triflate primarily involves its role as a leaving group in various chemical reactions. The triflate group (OSO2CF3) is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property makes it highly effective in promoting nucleophilic substitution and cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenyl triflate
  • 3-Methylphenyl triflate
  • 4-Methylphenyl triflate

Comparison

4-Nitro-3-methylphenyl triflate is unique due to the presence of both nitro and methyl groups on the phenyl ring. The nitro group is electron-withdrawing, which enhances the reactivity of the compound in nucleophilic substitution reactions. The methyl group provides steric hindrance, which can influence the selectivity and outcome of the reactions. Compared to similar compounds, this compound offers a balance of electronic and steric effects, making it a versatile reagent in organic synthesis.

Properties

IUPAC Name

(3-methyl-4-nitrophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO5S/c1-5-4-6(2-3-7(5)12(13)14)17-18(15,16)8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSJYBHOBLWPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OS(=O)(=O)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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